![molecular formula C15H14O3S B12529521 Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- CAS No. 821768-65-4](/img/structure/B12529521.png)
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core with a 4-[(2-hydroxy-2-phenylethyl)thio]- substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- typically involves the reaction of benzoic acid derivatives with 2-hydroxy-2-phenylethylthiol. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Nitrated, halogenated, and sulfonated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- can be compared with other similar compounds, such as:
Benzoic acid, 2-phenylethyl ester: Similar in structure but lacks the thio and hydroxy substituents.
4-(Phenylazo)benzoic acid: Contains an azo group instead of the thio and hydroxy substituents.
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar in structure but contains a phenylmethyl ester group instead of the thio and hydroxy substituents.
Propriétés
Numéro CAS |
821768-65-4 |
|---|---|
Formule moléculaire |
C15H14O3S |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
4-(2-hydroxy-2-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9,14,16H,10H2,(H,17,18) |
Clé InChI |
JTWKVYXVVRYAPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


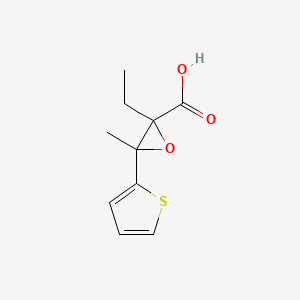

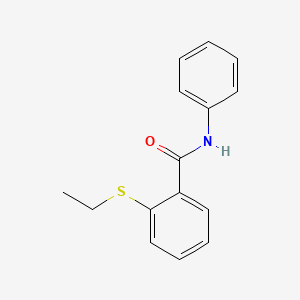
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)

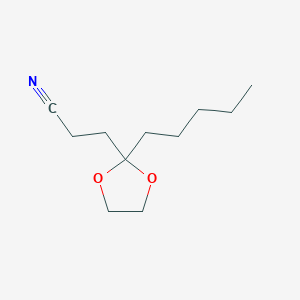
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)

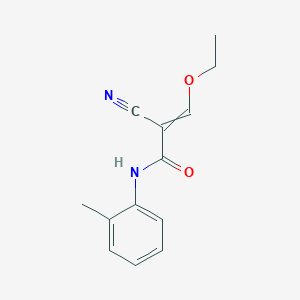

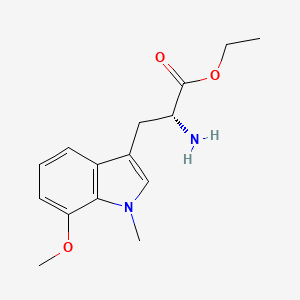
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
